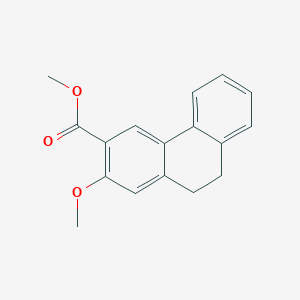
Stannane, methylenebis[bromodiphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, methylenebis[bromodiphenyl- is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of tin (Sn) atoms bonded to organic groups, making it a part of the broader class of organotin compounds. These compounds are known for their versatility in organic synthesis and their ability to participate in a wide range of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stannane, methylenebis[bromodiphenyl- typically involves the reaction of tin halides with organic halides under specific conditions. One common method is the Stille coupling reaction, which involves the coupling of organotin compounds with halides or pseudohalides in the presence of a palladium catalyst . This reaction is highly versatile and can be used to prepare a variety of organotin compounds, including stannane, methylenebis[bromodiphenyl-.
Industrial Production Methods
Industrial production of stannane, methylenebis[bromodiphenyl- often involves large-scale Stille coupling reactions. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of palladium catalysts and appropriate solvents is crucial in achieving efficient production. Additionally, the handling and disposal of tin-containing byproducts are carefully managed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, methylenebis[bromodiphenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl or aryl groups can be introduced using appropriate reagents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of new organotin compounds .
Applications De Recherche Scientifique
Stannane, methylenebis[bromodiphenyl- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of stannane, methylenebis[bromodiphenyl- involves its interaction with molecular targets and pathways in biological systems. The compound can form complexes with proteins and enzymes, potentially inhibiting their activity. Additionally, it can generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress and cell damage . The specific molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride (Tributylstannane): Another organotin compound used in radical reactions and organic synthesis.
Tetraalkynylstannanes: Used in Stille cross-coupling reactions to form arylalkynes.
Uniqueness
Stannane, methylenebis[bromodiphenyl- is unique due to its specific structure and reactivityAdditionally, its specific interactions with biological targets and its potential use in drug development highlight its uniqueness .
Propriétés
| 84015-15-6 | |
Formule moléculaire |
C25H22Br2Sn2 |
Poids moléculaire |
719.7 g/mol |
Nom IUPAC |
bromo-[[bromo(diphenyl)stannyl]methyl]-diphenylstannane |
InChI |
InChI=1S/4C6H5.CH2.2BrH.2Sn/c4*1-2-4-6-5-3-1;;;;;/h4*1-5H;1H2;2*1H;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
BVMAAFMHNAHAOJ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Br)(C4=CC=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]cytidine](/img/structure/B14422406.png)
![5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14422415.png)
